molecular formula C12H16BF3N2O2S B12861784 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine

Cat. No.: B12861784
M. Wt: 320.14 g/mol
InChI Key: KRJHDQMQGFIQFE-UHFFFAOYSA-N
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Description

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine features a pyridine core with three distinct functional groups:

  • Boronic ester (pinacol ester) at position 5, enabling Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.
  • (Trifluoromethyl)thio group (-SCF₃) at position 3, contributing electron-withdrawing effects and enhancing metabolic stability.
  • Amino group (-NH₂) at position 2, providing a site for further functionalization.

This structure is pivotal in medicinal chemistry, particularly in kinase inhibitor development, where boronic esters act as intermediates for late-stage diversification . Key properties include a molecular weight of 288.07 (C₁₂H₁₆BF₃N₂O₂S), storage at 2–8°C (light-sensitive), and ≥95% purity .

Properties

Molecular Formula

C12H16BF3N2O2S

Molecular Weight

320.14 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C12H16BF3N2O2S/c1-10(2)11(3,4)20-13(19-10)7-5-8(9(17)18-6-7)21-12(14,15)16/h5-6H,1-4H3,(H2,17,18)

InChI Key

KRJHDQMQGFIQFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials.

    Introduction of the Trifluoromethylthio Group: This step often involves the use of trifluoromethylthiolating agents under controlled conditions to introduce the trifluoromethylthio group onto the pyridine ring.

    Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the pyridine derivative with a boronic acid or boronate ester precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The boronate ester moiety can interact with various biological molecules, while the trifluoromethylthio group can influence the compound’s reactivity and binding properties. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight analogs with variations in substituent positions, functional groups, and applications:

Table 1. Structural and Functional Comparison of Pyridine-Based Boronic Esters

Compound Name CAS Molecular Formula MW Substituent Position & Group Key Applications References
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 947249-01-6 C₁₂H₁₆BF₃N₂O₂ 288.07 Position 3: -CF₃ Kinase inhibitor intermediates
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine 944401-57-4 C₁₂H₁₆BF₃N₂O₂ 288.07 Position 4: -CF₃ Suzuki coupling for drug discovery
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridin-2-amine 1558927-41-5 C₁₂H₁₆BF₃N₂O₂ 288.07 Position 6: -CF₃ Unspecified (structural analog)
N-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine N/A C₁₅H₂₃BN₂O₂ 274.17 Position 4: -N-(cyclopropylmethyl) GSK-3β and IKK-β inhibition studies
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 1073354-99-0 C₁₁H₁₇BN₂O₂ 220.08 No -CF₃; amine at position 3 Building block for heterocyclic synthesis

Key Observations:

Substituent Position Effects: Position 3 (-CF₃): Enhances steric bulk and electronic effects, favoring interactions with hydrophobic enzyme pockets . Position 4 or 6 (-CF₃): Alters regioselectivity in cross-coupling reactions. For example, the 4-CF₃ analog (CAS 944401-57-4) shows distinct reactivity in forming C–C bonds compared to the 3-CF₃ derivative . Amino Group Placement: The 2-amine group (common across analogs) ensures compatibility with coupling reactions, while substitutions like -N-(cyclopropylmethyl) (Compound 35, ) modulate solubility and target affinity.

Functional Group Variations: Trifluoromethyl (-CF₃) vs. Halogenated Derivatives: For example, 3-chloro-N-methyl-5-(pinacol boronate)pyridin-2-amine (CAS 1257432-01-1) demonstrates how chloro substituents influence electrophilic substitution pathways .

Synthetic Utility :

  • All analogs serve as Suzuki coupling precursors. The 3-CF₃ and 4-CF₃ variants are prioritized in kinase inhibitor synthesis due to their balanced reactivity and stability .
  • Purity thresholds (≥95%–98%) and storage conditions (2–8°C, inert atmosphere) are critical for maintaining boronic ester integrity .

Biological Activity

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.

Chemical Structure and Properties

The molecular formula of the compound is C11H16BNO2SC_{11}H_{16}BNO_2S with a molecular weight of approximately 205.06 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethylthio group and a dioxaborolane moiety.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

  • Cell Growth Inhibition : Studies have shown that the compound exhibits significant growth inhibition in various cancer cell lines. For instance, it demonstrated selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations around 10 µM .
  • Mechanism of Action : The proposed mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been shown to inhibit the motility of cancer cells and alter the levels of crucial phosphoproteins involved in signaling pathways .
  • Case Studies :
    • In one study, derivatives of this compound were tested against liver cancer cell lines, showing promising results in inhibiting cell growth without affecting healthy cells .
    • Another investigation highlighted its effectiveness against specific leukemia models in vivo, suggesting potential for further development as an anticancer therapeutic .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other known compounds:

Compound NameActivity TypeIC50 (µM)Remarks
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amineAnticancer10Selectively inhibits tumorigenic cells
ThalidomideAnticancer15Known for anti-cancer properties
ChloramphenicolAntibacterial50Standard antibiotic for comparison

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the dioxaborolane moiety significantly influence the biological activity of the compound. For example:

  • Substituents on the pyridine ring can enhance or diminish activity depending on their electronic and steric properties.

Q & A

Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-((trifluoromethyl)thio)pyridin-2-amine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. For example, analogous boronate esters are reacted with halogenated pyridine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with Na₂CO₃ as a base at 80–100°C . The trifluoromethylthio group is introduced via nucleophilic substitution or direct fluorination using reagents like AgSCF₃ or CuSCF₃ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the pyridine core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like the boronate ester (B-O stretch at ~1350 cm⁻¹) and C-F bonds. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What are the primary applications of this compound in medicinal chemistry?

The boronate ester moiety enables its use as a building block in synthesizing kinase inhibitors or fluorinated bioactive molecules. The trifluoromethylthio group enhances metabolic stability and lipophilicity, making it valuable in drug discovery .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C in anhydrous conditions. The boronate ester is sensitive to hydrolysis, and the trifluoromethylthio group may degrade under prolonged light exposure .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura cross-coupling reactions involving this compound be addressed?

Optimize catalyst loading (e.g., switch to PdCl₂(dppf)) and reaction temperature (90–110°C). Pre-activation of the boronate ester via microwave-assisted conditions or using phase-transfer catalysts (e.g., TBAB) can improve efficiency. Monitor by thin-layer chromatography (TLC) or LC-MS for intermediate tracking .

Q. What methodologies resolve contradictory spectroscopic data (e.g., ambiguous ¹H NMR peaks)?

Combine 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For fluorine-containing regions, ¹⁹F NMR decoupling or computational modeling (DFT) clarifies electronic environments. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does the compound’s stability vary under different pH conditions?

Conduct hydrolysis studies in buffered solutions (pH 2–12) at 25–37°C. Monitor degradation via HPLC-UV or LC-MS. The boronate ester hydrolyzes rapidly under acidic conditions (pH < 4), while the trifluoromethylthio group remains stable up to pH 10 .

Q. What computational approaches predict reactivity in cross-coupling or fluorination reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model transition states. Molecular docking studies assess steric effects of the trifluoromethylthio group on reaction pathways .

Q. How can environmental impacts of this compound be assessed in biological systems?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track bioaccumulation in model organisms (e.g., Daphnia magna). Study abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions .

Q. What experimental designs are optimal for studying its biological activity (e.g., enzyme inhibition)?

Employ a randomized block design with dose-response assays (IC₅₀ determination). Use positive controls (e.g., staurosporine for kinase inhibition) and validate results with Western blotting or fluorescence polarization assays. Replicate experiments across multiple cell lines to assess selectivity .

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